
10NH2-11F-Camptothecin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10NH2-11F-Camptothecin is a derivative of Camptothecin, a natural alkaloid extracted from the Chinese tree Camptotheca acuminata. This compound is known for its potent anticancer properties and is primarily used in the synthesis of antibody-drug conjugates (ADCs) for cancer research . It functions as an ADC cytotoxin, inhibiting tumor growth by targeting topoisomerase I, an enzyme crucial for DNA replication .
Preparation Methods
The synthesis of 10NH2-11F-Camptothecin involves several steps, starting from CamptothecinThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications . Industrial production methods are designed to ensure high purity and yield, often involving advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
10NH2-11F-Camptothecin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and stability.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound.
Scientific Research Applications
10NH2-11F-Camptothecin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity and stability of Camptothecin derivatives.
Biology: The compound is used to investigate the mechanisms of DNA replication and repair, particularly in cancer cells.
Mechanism of Action
10NH2-11F-Camptothecin exerts its effects by binding to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately causing apoptosis (programmed cell death) in cancer cells . The molecular targets involved include topoisomerase I and the DNA replication machinery, which are essential for cell division and survival .
Comparison with Similar Compounds
10NH2-11F-Camptothecin is unique among Camptothecin derivatives due to its specific modifications at the 10th and 11th positions. Similar compounds include:
Topotecan: Another Camptothecin derivative used in cancer therapy, known for its water solubility and ability to inhibit topoisomerase I.
SN-38: The active metabolite of Irinotecan, known for its potent anticancer activity.
This compound stands out due to its enhanced stability and targeted delivery capabilities, making it a valuable compound in the development of ADCs for cancer treatment .
Properties
Molecular Formula |
C20H16FN3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(19S)-7-amino-19-ethyl-6-fluoro-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C20H16FN3O4/c1-2-20(27)12-5-16-17-10(3-9-4-14(22)13(21)6-15(9)23-17)7-24(16)18(25)11(12)8-28-19(20)26/h3-6,27H,2,7-8,22H2,1H3/t20-/m0/s1 |
InChI Key |
DTFQCOHTHXUPMI-FQEVSTJZSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)N)F)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)N)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



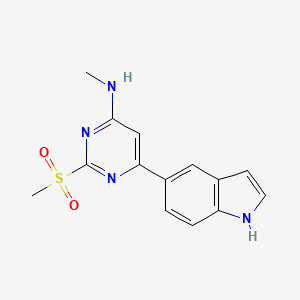
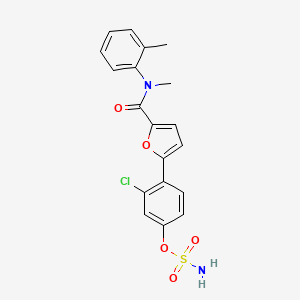

![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12391453.png)
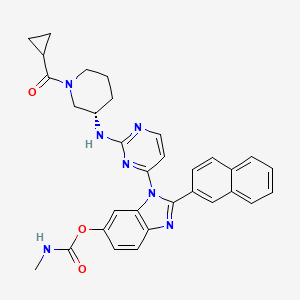
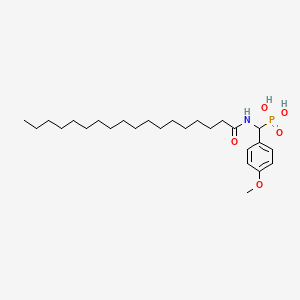
![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
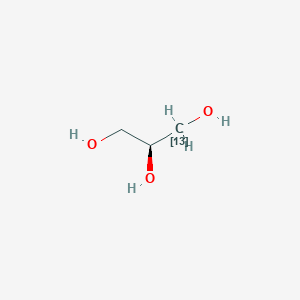
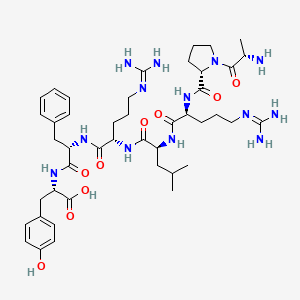
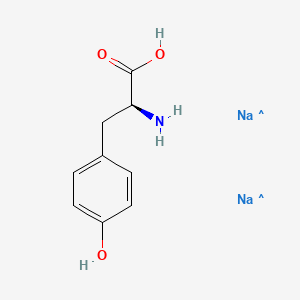
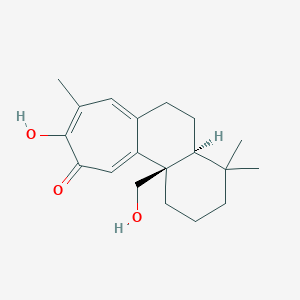
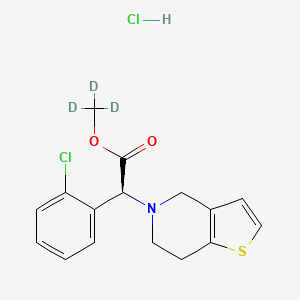
![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
